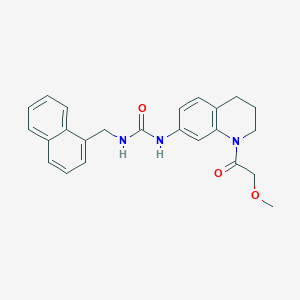
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound. It belongs to a class of molecules known for their potential in various fields of research, including medicinal chemistry and materials science, due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process:
Initial Formation: : The starting materials, 2-methoxyacetyl chloride and 1,2,3,4-tetrahydroquinoline, undergo an acylation reaction to form an intermediate.
Subsequent Reactions: : This intermediate is then reacted with naphthalen-1-ylmethylamine in the presence of a coupling agent, such as carbodiimides, to yield the final urea derivative.
Industrial Production Methods
For industrial-scale production, the synthesis would likely involve continuous flow techniques and optimized reaction conditions to ensure high yield and purity. Automation and precise control of reaction parameters are critical in this setting.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound may undergo oxidation reactions, possibly at the methoxy group, leading to corresponding aldehyde or acid derivatives.
Reduction: : The carbonyl groups present in the molecule can be reduced to alcohols.
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conditions vary depending on the functional groups being introduced, typically involving halogenation or nitration reactions.
Major Products Formed from These Reactions
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : A variety of substituted aromatics depending on the introduced groups.
科学研究应用
Chemistry
In organic synthesis, it is used as a building block for designing novel molecules and materials.
Biology
Explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
作用机制
Molecular Targets and Pathways Involved
Enzymatic Interaction: : It can bind to specific enzymes, inhibiting their activity.
Receptor Binding: : Potential to interact with various cellular receptors, modulating biological responses.
Pathways: : Impacts biochemical pathways related to inflammation, cell proliferation, or signal transduction.
相似化合物的比较
Similar Compounds
1-(2-Methoxyacetyl)-3-phenylurea
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-2-ylmethyl)urea
7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives
Uniqueness
The distinctiveness of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea lies in its specific combination of functional groups and molecular architecture, offering unique properties and reactivity compared to similar compounds. This makes it a compound of interest for diverse scientific applications and research initiatives.
属性
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-16-23(28)27-13-5-9-18-11-12-20(14-22(18)27)26-24(29)25-15-19-8-4-7-17-6-2-3-10-21(17)19/h2-4,6-8,10-12,14H,5,9,13,15-16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWBURMIASFPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
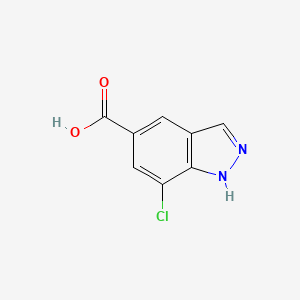


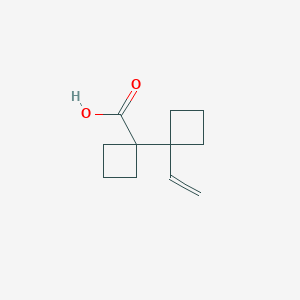
![N-(2,4-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2421919.png)
![4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2421920.png)
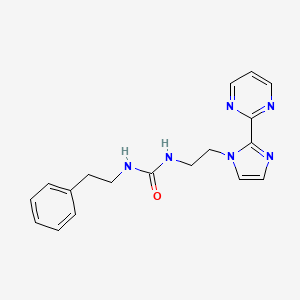

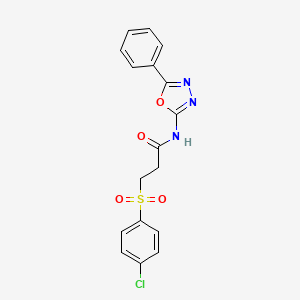
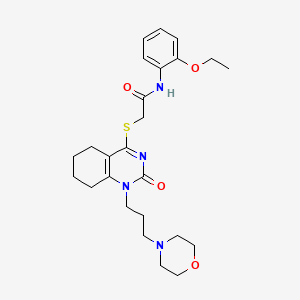
![(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-enamide](/img/structure/B2421927.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2421930.png)
![8-Benzoyl-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2421932.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2421933.png)
